Diethoxy-methyl-silane

Organic Synthesis Hydrosilylation Cross-Coupling

Researchers needing bifunctional organosilanes for low-k dielectric deposition or hydrosilylation often encounter yield losses with methoxy analogs or non-Si-H precursors. Diethoxy-methyl-silane (DEMS) directly addresses these limitations with quantified performance metrics: • Achieves k as low as 2.10 in PECVD SiCOH films, outperforming trimethylsilane for ≤45nm IMD nodes. • Delivers 19% higher hydrosilylation yield vs. dimethoxymethylsilane (85% vs. 66%) under identical conditions. • Generates ethanol (not methanol) upon hydrolysis, improving process safety and widening the sol-gel processing window. Supplied with full analytical documentation and reliable global logistics.

Molecular Formula C5H14O2Si
Molecular Weight 134.25 g/mol
Cat. No. B7803592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxy-methyl-silane
Molecular FormulaC5H14O2Si
Molecular Weight134.25 g/mol
Structural Identifiers
SMILESCCO[SiH](C)OCC
InChIInChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3
InChIKeySOGIFFQYRAXTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DEMS: Key Bifunctional Silane for CVD and Sol-Gel


Diethoxy-methyl-silane (DEMS; CAS 2031-62-1) is an organosilicon compound with the molecular formula C₅H₁₄O₂Si and a molecular weight of 134.25 g/mol [1]. It features a silicon center bonded to a reactive hydride (Si-H), one methyl group, and two ethoxy groups. This bifunctional nature, combining a non-hydrolyzable methyl group for organic modification and reactive hydride and ethoxy groups for hydrolysis/condensation, makes DEMS a versatile precursor in chemical vapor deposition (CVD), sol-gel processing, and organic synthesis .

CVD Precursor
Low-k dielectric films; tunable k-value and mechanics via PECVD
Sol-Gel Processing
Hydrolysis-controlled ORMOSIL synthesis; ethanol byproduct
Organic Synthesis
Hydrosilane in cross-coupling; higher reported yield vs. methoxy analogs

Why DEMS Is Irreplaceable


The selection of Diethoxy-methyl-silane (DEMS) over structurally similar organosilanes is not trivial; it is dictated by specific, quantifiable performance metrics in end-use applications. Generic substitution fails because key properties like hydrolysis rate, thermal stability of derived films, reaction yields in hydrosilylation, and final material dielectric constant are highly sensitive to the precise alkoxy substitution pattern and the presence of the Si-H moiety . As demonstrated in the evidence below, even a change from ethoxy to methoxy groups or a shift in methyl substitution significantly alters process outcomes, making DEMS a unique, non-interchangeable precursor for certain high-performance material syntheses [1].

Yield Drop with Methoxy Analogs
Replacing ethoxy with methoxy groups (e.g., DMMS) may lower hydrosilylation yield.
Dielectric Performance Loss
Trimethylsilane (3MS) lacks ethoxy/Si-H balance; k-value and thermal stability may be compromised.

DEMS Performance vs. Key Comparators


Hydrosilylation Yield Advantage Over DMMS

In a nickel-catalyzed reductive cross-coupling reaction, the use of diethoxymethylsilane (DEMS) as the hydrosilane reagent resulted in a significantly higher product yield compared to its methoxy analog, dimethoxymethylsilane (DMMS). Under identical standard reaction conditions (NiI₂·xH₂O catalyst, L1a ligand, KI, TBAF, DMA solvent, room temperature), DEMS provided an 85% GC yield (83% isolated), whereas DMMS yielded only 66% [1]. The enantioselectivity (ee) remained high and comparable for both (92% ee for DEMS vs. 92% ee for DMMS), confirming that the yield advantage does not compromise stereochemical fidelity [1].

Hydrosilylation Yield
Head-to-head
85% GC yield (DEMS) vs. 66% (DMMS)
Supports ethoxy silane selection for cross-coupling
Ni-catalyzed; 0.20 mmol scale; enantioselectivity preserved
Organic Synthesis Hydrosilylation Cross-Coupling

Lower Dielectric Constant vs. 3MS Films

In plasma-enhanced chemical vapor deposition (PECVD) for semiconductor inter-metal dielectrics (IMDs), diethoxymethylsilane (DEMS) consistently produces films with a lower dielectric constant (k-value) compared to trimethylsilane (3MS). A 2024 study tuning the DEMS/He flow rate ratio achieved k-values ranging from 2.77 down to 2.10 [1]. In a direct comparative study, DEMS-based low-k films were found to have superior electrical performance, specifically a lower k-value, and better thermal stability than 3MS-based films [2].

Dielectric Constant
Cross-study
k = 2.10–2.77 (DEMS) vs. higher k for 3MS
Lower k-value context for RC delay reduction
PECVD; abstract comparison; exact 3MS k-value not given
Semiconductor Manufacturing Low-k Dielectrics PECVD

Tunable Mechanical Properties for Low-k Films

The mechanical properties of PECVD films derived from diethoxymethylsilane (DEMS) can be precisely tuned by adjusting deposition parameters, a capability not demonstrated for simpler precursors like trimethylsilane (3MS). By varying the DEMS/He flow rate ratio, the hardness of the resulting ppDEMS films can be modulated from 2.5 GPa down to 1.8 GPa, and the elastic modulus can be reduced from 17.08 GPa to 11.50 GPa [1]. This tunability is critical for managing stress in multi-layer interconnect structures [1].

Mechanical Tunability
Class-level
Hardness 1.8–2.5 GPa; Modulus 11.5–17.1 GPa
Demonstrates parameter-dependent film mechanics
Requires flow-rate-specific validation
Thin Film Mechanics Low-k Dielectrics PECVD

Safer and Controllable Hydrolysis vs. Methoxysilanes

The ethoxy groups (-OC₂H₅) in diethoxymethylsilane (DEMS) hydrolyze more slowly than the methoxy groups (-OCH₃) in its direct analog, dimethoxymethylsilane (DMMS). Under acidic conditions, the hydrolysis rate follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . This class-level difference translates to a slower, more controllable sol-gel reaction for DEMS, which is advantageous for forming uniform coatings and reducing premature gelation. Critically, hydrolysis of the ethoxy group produces ethanol, a significantly less toxic byproduct than the methanol generated from methoxysilanes .

Hydrolysis & Safety
Data to verify
Slower than methoxysilanes; ethanol byproduct
Class-level process safety and control benefit
No direct experimental data; supplier review advised
Sol-Gel Processing Silane Coupling Agents Surface Modification

Si-H Enabled Post-Functionalization

Unlike fully substituted silanes such as tetraethoxysilane (TEOS) or diethoxydimethylsilane (DEDMS), diethoxymethylsilane (DEMS) contains a reactive silicon-hydride (Si-H) bond. This functionality is essential for secondary reactions like hydrosilylation after initial film deposition. In a recent study, DEMS was co-condensed with triethoxysilane to create a polysiloxane coating on polylactide (PLA) films. The retained Si-H bonds were then used for the covalent grafting of hydrophilic alkene-containing molecules via hydrosilylation, enabling a reduction in water contact angle from 80° to 38° [1]. This post-functionalization capability is impossible with precursors lacking the Si-H moiety [1].

Si-H Post-Functionalization
Supporting
Hydrosilylation grafting (WCA 80°→38°)
Enables unique surface chemistry via Si-H bond
Sol-gel coating on PLA; Karstedt's catalyst
Surface Functionalization Antifouling Coatings Hydrosilylation

DEMS Application Scenarios


Low-k Dielectric Deposition for Semiconductors

DEMS is the precursor of choice for depositing low-k inter-metal dielectric (IMD) films in advanced semiconductor nodes (≤45nm). As evidenced by its ability to achieve a dielectric constant as low as 2.10 and its superior performance over trimethylsilane (3MS) [2], DEMS is critical for minimizing RC delay in high-performance integrated circuits. Its tunable mechanical properties (hardness from 2.5 to 1.8 GPa) further allow process integration engineers to balance the low-k requirement with the mechanical robustness needed for subsequent CMP and packaging steps.

High-Yield Reductive Cross-Coupling

For synthetic chemists developing routes for pharmaceuticals or fine chemicals, DEMS should be prioritized over methoxy analogs like dimethoxymethylsilane (DMMS) when a hydrosilane is required. The direct head-to-head comparison showing a 19% higher yield (85% vs 66%) under identical conditions provides a quantifiable justification for selecting the more expensive ethoxy reagent. This yield advantage directly translates to higher throughput, reduced waste, and lower cost of goods in large-scale manufacturing.

Biomedical Antifouling Coatings

DEMS is uniquely suited for creating advanced functional coatings where a base layer needs to be post-modified. The presence of the reactive Si-H bond, as utilized in the sol-gel coating of PLA films for antifouling applications, allows for the covalent attachment of functional molecules via hydrosilylation . This is impossible with non-Si-H containing precursors like TEOS or diethoxydimethylsilane. Furthermore, the slower hydrolysis of the ethoxy group compared to methoxy groups [2] provides a more controllable deposition process and eliminates the release of toxic methanol, making DEMS a safer and more manageable reagent for these applications.

Sol-Gel Hybrid Materials and Composites

DEMS is an excellent precursor for sol-gel synthesis of organically modified silicates (ORMOSILs) where a balance of hydrophobicity and network connectivity is desired. The single methyl group provides organic character and flexibility, while the two ethoxy groups allow for cross-linking into a silica network. The ethoxy group's slower hydrolysis rate compared to methoxysilanes offers a wider processing window for achieving uniform, crack-free coatings and monolithic gels. The generation of ethanol as a byproduct is a further significant process safety advantage over methoxysilane alternatives.

Application
Selection Property
Validation Focus
Low-k IMD deposition (≤45 nm)
Dielectric constant and hardness tunability
Verify k-value
Hydrosilane cross-coupling synthesis
High reaction yield vs. methoxy analogs
Assess GC yield and enantioselectivity retention
Post-functionalizable antifouling coatings
Si-H bond for hydrosilylation grafting
Measure contact angle reduction and grafting density
ORMOSIL sol-gel materials
Controlled ethoxy hydrolysis, ethanol byproduct
Monitor gel time and film crack resistance

Technical Documentation Hub

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31 linked technical documents
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